

Dibutyl phthalate-d22 CAS number and molecular weight

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Compound of Interest		
Compound Name:	Dibutyl phthalate-d22	
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In-Depth Technical Guide: Dibutyl Phthalate-d22

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive information on **Dibutyl phthalate-d22**, a deuterated analog of Dibutyl phthalate (DBP). While primarily utilized as an internal standard in analytical chemistry, understanding the toxicological profile of the parent compound, DBP, is crucial for researchers in various fields. This document outlines the chemical properties of **Dibutyl phthalate-d22**, summarizes the known toxicological signaling pathways of DBP, and provides detailed experimental protocols for relevant assays.

Core Data Presentation

Dibutyl Phthalate-d22: Physicochemical Properties



Property	Value	Reference
CAS Number	358731-15-4	[1][2]
Molecular Formula	C16D22O4	[1]
Molecular Weight	300.48 g/mol	[1]
Synonyms	Di-n-butyl Phthalate-d22, 1,2- Benzene-3,4,5,6-d4- dicarboxylic acid, di(butyl-d9) ester	[2]
Isotopic Purity	≥ 98 atom % D	

Dibutyl Phthalate (Parent Compound): Physicochemical

Properties

Property	Value	Reference
CAS Number	84-74-2	
Molecular Formula	C ₁₆ H ₂₂ O ₄	-
Molecular Weight	278.34 g/mol	-
Physical State	Oily liquid	-
Melting Point	-35 °C	
Boiling Point	340 °C	-
Water Solubility	11.2 mg/L	_
log Kow	4.45	_

Toxicological Significance and Signaling Pathways of Dibutyl Phthalate (DBP)

Dibutyl phthalate (DBP) is a well-documented endocrine-disrupting chemical with known reproductive and developmental toxicities. The deuterated form, **Dibutyl phthalate-d22**, is



essential for the accurate quantification of DBP in toxicological and environmental studies, enabling researchers to understand its mechanisms of action. Several key signaling pathways have been identified as targets of DBP-induced toxicity.

Aryl Hydrocarbon Receptor (AhR) Signaling Pathway

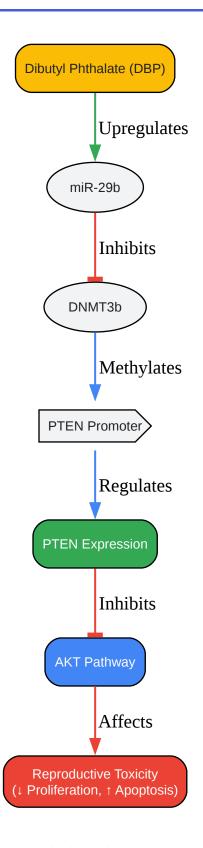
DBP has been shown to induce apoptosis and neurotoxicity through the activation of the Aryl Hydrocarbon Receptor (AhR) signaling pathway.

DBP-induced AhR signaling leading to neurotoxicity.

PTEN/AKT Signaling Pathway

DBP can induce reproductive toxicity by epigenetically modifying the PTEN/AKT pathway, leading to decreased cell proliferation and increased apoptosis in germ cells.





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Epigenetic regulation of the PTEN/AKT pathway by DBP.



Experimental Protocols

The following are detailed methodologies for key experiments frequently cited in DBP toxicology research. **Dibutyl phthalate-d22** is used as an internal standard in the analytical methods for DBP quantification.

Quantification of Dibutyl Phthalate using GC-MS with a Deuterated Internal Standard

This protocol describes the general procedure for the analysis of DBP in biological or environmental samples using Gas Chromatography-Mass Spectrometry (GC-MS) with **Dibutyl phthalate-d22** as an internal standard.

1. Sample Preparation:

- Extraction: Extract the sample (e.g., water, serum, tissue homogenate) with a suitable
 organic solvent such as hexane or a mixture of hexane and acetone. The specific extraction
 method (e.g., liquid-liquid extraction, solid-phase extraction) will depend on the sample
 matrix.
- Internal Standard Spiking: Prior to extraction, spike the sample with a known amount of
 Dibutyl phthalate-d22 solution in a non-interfering solvent.
- Concentration and Reconstitution: Evaporate the organic extract to dryness under a gentle stream of nitrogen and reconstitute the residue in a small, known volume of a suitable solvent for GC-MS analysis.

2. GC-MS Analysis:

- Gas Chromatograph (GC) Conditions:
 - o Column: Use a non-polar or semi-polar capillary column (e.g., HP-5MS, DB-5MS).
 - Injector Temperature: Typically set to 250-280°C.
 - Oven Temperature Program: Start at a low temperature (e.g., 60°C), hold for a few minutes, then ramp up to a final temperature of around 300°C. The exact program will



need to be optimized for the specific column and analytes.

- Carrier Gas: Helium at a constant flow rate.
- Mass Spectrometer (MS) Conditions:
 - Ionization Mode: Electron Ionization (EI).
 - Acquisition Mode: Selected Ion Monitoring (SIM) for higher sensitivity and selectivity.
 - Ions to Monitor:
 - Dibutyl Phthalate (DBP): m/z 149 (quantifier), 205, 223 (qualifiers).
 - **Dibutyl Phthalate-d22**: m/z 167 (quantifier), 213, 231 (qualifiers).
- 3. Data Analysis:
- Calibration Curve: Prepare a series of calibration standards containing known concentrations
 of DBP and a constant concentration of Dibutyl phthalate-d22.
- Quantification: Calculate the concentration of DBP in the samples by comparing the peak
 area ratio of the DBP quantifier ion to the **Dibutyl phthalate-d22** quantifier ion against the
 calibration curve.

Cell Viability Assay (MTT Assay)

This protocol outlines the determination of cell viability in response to DBP exposure using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

- 1. Cell Culture and Treatment:
- Seed cells in a 96-well plate at a suitable density and allow them to adhere overnight.
- Treat the cells with various concentrations of DBP (and a vehicle control, typically DMSO) for the desired exposure time (e.g., 24, 48, or 72 hours).
- 2. MTT Incubation:



- After the treatment period, add MTT solution (typically 5 mg/mL in PBS) to each well to a final concentration of 0.5 mg/mL.
- Incubate the plate for 2-4 hours at 37°C in a humidified incubator, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
- 3. Formazan Solubilization:
- · Carefully remove the medium containing MTT.
- Add a solubilization solution (e.g., DMSO, isopropanol with 0.04 N HCl) to each well to dissolve the formazan crystals.
- 4. Absorbance Measurement:
- Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm is often used to subtract background absorbance.
- 5. Data Analysis:
- Calculate the percentage of cell viability for each treatment group relative to the vehicle control group.

Western Blot Analysis

This protocol describes the detection of specific proteins in cell lysates after DBP treatment.

- 1. Protein Extraction:
- After treating cells with DBP, wash them with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
- Scrape the cells and collect the lysate. Centrifuge to pellet cell debris and collect the supernatant containing the protein.
- Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).



2. SDS-PAGE:

- Mix a standardized amount of protein from each sample with Laemmli sample buffer and heat at 95-100°C for 5 minutes.
- Load the samples onto a polyacrylamide gel and perform electrophoresis to separate the proteins by size.

3. Protein Transfer:

 Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane using a wet or semi-dry transfer system.

4. Immunoblotting:

- Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
 for 1 hour at room temperature to prevent non-specific antibody binding.
- Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the
 protein of interest overnight at 4°C with gentle agitation. The antibody dilution should be
 optimized according to the manufacturer's instructions.
- Secondary Antibody Incubation: Wash the membrane several times with TBST and then
 incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at
 room temperature.
- Detection: After further washing, detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize the signal using a chemiluminescence imaging system.

Real-Time Quantitative PCR (RT-qPCR)

This protocol details the measurement of gene expression changes in response to DBP exposure.

1. RNA Extraction and cDNA Synthesis:



- Treat cells with DBP and then lyse the cells to extract total RNA using a suitable RNA isolation kit.
- Assess the quality and quantity of the extracted RNA.
- Reverse transcribe a standardized amount of RNA into complementary DNA (cDNA) using a reverse transcriptase enzyme.

2. qPCR Reaction:

- Prepare a qPCR reaction mixture containing the cDNA template, forward and reverse primers for the gene of interest and a reference gene (e.g., GAPDH, β-actin), and a qPCR master mix (containing DNA polymerase, dNTPs, and a fluorescent dye like SYBR Green).
- Perform the gPCR reaction in a real-time PCR thermal cycler.
- 3. Data Analysis:
- Determine the cycle threshold (Ct) values for the target and reference genes in both the control and DBP-treated samples.
- Calculate the relative gene expression changes using the $\Delta\Delta$ Ct method.

This technical guide provides a foundational understanding of **Dibutyl phthalate-d22** and the toxicological implications of its non-deuterated counterpart, DBP. The provided protocols offer a starting point for researchers investigating the effects of this prevalent environmental contaminant. It is crucial to optimize these protocols for specific experimental conditions and cell types.

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- 2. Di-n-butyl Phthalate-d22 | LGC Standards [lgcstandards.com]
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